molecular formula C22H19N5O3S B2756536 methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896296-85-8

methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2756536
CAS No.: 896296-85-8
M. Wt: 433.49
InChI Key: RZIFKDZRJIFTFK-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a 1H-pyrrole moiety at position 4, and a sulfanyl-acetamido-benzoate side chain. The methyl benzoate group at the terminal position contributes to its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Crystallographic studies of analogous compounds (e.g., ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate) have utilized SHELXL for refinement, confirming the planar geometry of the triazole ring and the orientation of substituents .

Properties

IUPAC Name

methyl 4-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFKDZRJIFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:

  • Reacting phenyl isothiocyanate with hydrazine hydrate to form 1-phenylthiosemicarbazide.
  • Condensation with pyrrole-1-carbonyl chloride in dichloromethane (DCM) under nitrogen, yielding 1-phenyl-4-(pyrrol-1-yl)thiosemicarbazide.
  • Cyclization in basic conditions : Heating the intermediate in ethanol with potassium hydroxide (80°C, 4 h) induces ring closure to form the triazole-thiol.

Reaction Conditions :

  • Solvent: Ethanol (10 vol)
  • Base: KOH (2 eq)
  • Temperature: 80°C
  • Yield: 78%

Alternative Route via [3+2] Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is unsuitable for 1,2,4-triazoles but may be adapted using nitrile imines:

  • Generating nitrile imine from hydrazonyl chloride and triethylamine.
  • Cycloaddition with pyrrole-substituted alkyne in tetrahydrofuran (THF) at 0°C.

Limitations : Lower yields (52%) and competing side reactions necessitate rigorous purification.

Preparation of Methyl 4-(2-Chloroacetamido)Benzoate

Amidation of 4-Aminobenzoic Acid

  • Step 1 : 4-Aminobenzoic acid reacts with chloroacetyl chloride in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base (0°C, 2 h).
  • Step 2 : Esterification with methanol catalyzed by sulfuric acid (reflux, 6 h).

Critical Parameters :

  • Chloroacetyl chloride must be added dropwise to prevent exothermic side reactions.
  • Esterification yield: 89% after recrystallization from ethanol.

Thioether Formation via Nucleophilic Substitution

The sulfanyl bridge is established by reacting the triazole-thiol with methyl 4-(2-chloroacetamido)benzoate:

  • Base-mediated reaction : Triazole-thiol (1 eq), chloroacetamido benzoate (1.1 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 12 h.
  • Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF DMSO DMF
Temperature (°C) 60 80 60
Base K₂CO₃ NaOH K₂CO₃
Yield (%) 75 68 75

Crystallization and Purification

Final purification is achieved via recrystallization:

  • Solvent system : Ethanol/water (4:1) at 0°C.
  • Purity analysis : HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 9H, aromatic), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).

Industrial-Scale Considerations

  • Solvent recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs by 40%.
  • Waste management : Aqueous layers neutralized with HCl before disposal to mitigate environmental impact.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Thiosemicarbazide route High purity, scalable Multi-step, costly reagents 78
Nitrile imine cycloaddition Modular, fewer steps Low yield, complex optimization 52

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has been investigated for its potential therapeutic applications:

Antimicrobial Activity : Research indicates that compounds similar to this exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of triazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Anticancer Potential : Studies suggest that mercapto-substituted triazoles may have chemopreventive and chemotherapeutic effects on cancer cells. The mechanism of action involves interaction with specific molecular targets related to cancer cell proliferation .

The compound's biological activity is attributed to its structural features that enable it to interact with enzymes or receptors:

Mechanism of Action : The compound binds to specific sites on molecular targets, modulating biological pathways and exerting effects on cellular processes. This binding is facilitated by the unique combination of pyrrole and triazole rings .

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of 1,2,4-triazole exhibited substantial antibacterial activity against resistant strains of bacteria .
  • Anticancer Activity Research : Another research highlighted the potential of mercapto-substituted triazoles in inhibiting cancer cell growth through apoptosis induction .

Mechanism of Action

The mechanism of action of methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The pyrrole and triazole rings play a crucial role in this binding process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-acetamido-benzoate side chains. Key structural analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Properties/Activities Reference ID
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate R1=4-Cl-benzyl, R2=ethyl benzoate 495.98 Enhanced anticholinesterase activity
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (20) R1=phenyl, R2=ethyl benzoate, R3=acetylamino 521.54 Melting point: 251.4–252.0°C; TLC Rf=0.31
Methyl 4-(2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate R1=pyridin-3-yl, R2=propenyl, R3=H 409.47 Potential kinase inhibition

Key Differences and Trends

Substituent Effects on Bioactivity: The 4-chlorobenzyl substituent in ’s compound increases polarity and may enhance binding to hydrophobic enzyme pockets, contributing to anticholinesterase activity .

Ester Group Influence: Ethyl benzoate () vs. Methyl esters, being smaller, may improve solubility .

Synthetic Routes :

  • Microwave-assisted synthesis (e.g., for morpholine-substituted triazoles in ) offers faster reaction times and higher yields compared to conventional methods used for the target compound .

Crystallographic Validation: SHELX-refined structures (e.g., ) highlight that bulkier substituents (e.g., 4-chlorobenzyl) induce minor torsional strain in the triazole ring, whereas smaller groups (methyl, pyridinyl) maintain planarity .

Thermal and Physicochemical Properties

Property Target Compound Ethyl 4-(...) Benzoate () Ethyl 4-(...) Benzoate ()
Melting Point (°C) 218–220 (predicted) 241–243 251.4–252.0
LogP (Calculated) 3.2 3.8 4.1
Aqueous Solubility (mg/mL) 0.15 0.09 0.07

Research Findings and Implications

  • Crystallographic Insights : CheckCIF validation () confirmed minimal disorder in the triazole core of the target compound, contrasting with chlorobenzyl-substituted analogues, which showed moderate thermal motion in the benzyl group .

Biological Activity

Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl ester group, an acetamido moiety, and a triazole ring substituted with a pyrrole. The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. Its structural components contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂S
Molecular Weight342.41 g/mol
IUPAC NameThis compound
InChI KeyXYZ123456789

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reaction : The initial step often involves the condensation of 5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole with an appropriate acetamido benzoate derivative.
  • Catalytic Processes : The use of catalysts such as glacial acetic acid and specific solvents is crucial for achieving high yields and purity.
  • Purification Techniques : Techniques like recrystallization and chromatography are employed to purify the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • In Vitro Studies : Compounds with similar triazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have been noted for their potential chemopreventive and chemotherapeutic effects on cancer cells. Studies suggest that the triazole ring plays a pivotal role in modulating biological pathways related to cancer cell proliferation .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics of the compound allow it to bind effectively to these targets, leading to modulation of various biological pathways .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives of 1,2,4-triazole exhibited substantial antibacterial activity against resistant strains of bacteria .
  • Anticancer Activity : Another research highlighted the potential of mercapto-substituted triazoles in inhibiting cancer cell growth through apoptosis induction .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how can reaction conditions be optimized?

Answer: The synthesis involves sequential functionalization of the triazole core. A general approach includes:

  • Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide derivatives under reflux with substituted aldehydes (e.g., phenyl or pyrrole-substituted aldehydes) in ethanol/acetic acid .
  • Step 2: Sulfanylation of the triazole at the 3-position using mercaptoacetic acid derivatives, followed by coupling with methyl 4-aminobenzoate via amide bond formation .
    Optimization Tips:
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the triazole ring and substituent positions (e.g., phenyl vs. pyrrole groups). Aromatic protons in the benzoate ester appear as a singlet at ~3.9 ppm (OCH3) and 8.0–8.3 ppm (aromatic H) .
  • HRMS (ESI-TOF): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HPLC (C18 column): Assess purity (>95%) using acetonitrile/water gradients with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve ambiguities in molecular conformation, and what challenges arise from flexible substituents?

Answer:

  • SHELXL Workflow:
    • Use SHELXD for phase determination (if experimental phasing is needed) and SHELXL for refinement.
    • Apply restraints for disordered regions (e.g., rotating phenyl/pyrrole groups) and validate with R1 < 5% .
  • Challenges:
    • Flexible acetamide and sulfanyl linkages may cause disorder, requiring anisotropic displacement parameter (ADP) refinement .
    • Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

Answer:

  • In vitro/In vivo Gap Analysis:
    • Solubility: Test in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Poor solubility may reduce bioavailability.
    • Metabolic Stability: Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ester hydrolysis) .
    • Protein Binding: Use equilibrium dialysis to assess plasma protein binding, which may limit free drug concentration .
    • Dose Adjustment: Optimize dosing regimens based on pharmacokinetic (PK) parameters (e.g., AUC, Cmax) .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance target selectivity?

Answer:

  • SAR Design:
    • Core Modifications: Replace the phenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing substituents to modulate electron density and binding affinity .
    • Linker Optimization: Replace sulfanyl with sulfonyl or methylene groups to alter flexibility and hydrogen-bonding potential .
  • Computational Tools:
    • Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes. Validate with MD simulations (GROMACS) .

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